Synthesis Protocol: Ethyl 4-cyano-2-fluoro-5-nitrobenzoate
Synthesis Protocol: Ethyl 4-cyano-2-fluoro-5-nitrobenzoate
This guide outlines a high-fidelity protocol for the synthesis of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate , a highly functionalized aromatic intermediate critical in the development of androgen receptor antagonists and kinase inhibitors.[1]
The protocol prioritizes the Nucleophilic Aromatic Substitution (SNAr) pathway starting from 2,4-difluorobenzoic acid. This route is selected for its superior regioselectivity, avoiding the hydrolysis risks associated with nitrating nitrile-containing precursors.
Retrosynthetic Analysis & Strategic Logic
The target molecule is a tetra-substituted benzene ring.[1][2] The relative positioning of the substituents—specifically the nitro group at C5 and the cyano group at C4—dictates the order of operations.
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Disconnection 1 (C-CN Bond): The cyano group is introduced last via SNAr.[1] The C4 position is activated for nucleophilic attack by the ortho-nitro group (at C5) and the para-ester group (at C1).[1] This dual activation makes the C4-fluorine significantly more labile than the C2-fluorine.[1]
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Disconnection 2 (Ester Formation): The ethyl ester is formed prior to cyanation to prevent hydrolysis of the nitrile or side reactions during the acidic nitration step.
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Disconnection 3 (C-NO₂ Bond): The nitro group is introduced via electrophilic aromatic substitution (EAS) on the electron-deficient 2,4-difluorobenzoic acid.[1] The directing effects of the two fluorine atoms (ortho/para directors) and the carboxylic acid (meta director) cooperatively direct nitration to the C5 position.
Figure 1: Retrosynthetic tree demonstrating the regioselective logic of the chosen pathway.
Detailed Experimental Protocol
Step 1: Nitration of 2,4-Difluorobenzoic Acid
Objective: Introduce the nitro group at the C5 position. Mechanism: Electrophilic Aromatic Substitution (EAS).[1]
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Reagents: 2,4-Difluorobenzoic acid (1.0 equiv), Fuming Nitric Acid (1.5 equiv), Conc. Sulfuric Acid (Solvent/Catalyst).[1][3]
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Procedure:
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Charge a jacketed reactor with conc.[1] H₂SO₄ (6.0 vol) and cool to 0°C.[1]
-
Add 2,4-Difluorobenzoic acid portion-wise, maintaining internal temperature <5°C.
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Add Fuming HNO₃ dropwise over 60 minutes. Caution: Exothermic.[1]
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Allow the mixture to warm to 25°C and stir for 3 hours. Monitor by HPLC/TLC.[1]
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Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring.
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Isolation: Filter the resulting white precipitate. Wash the filter cake with cold water (3x) until the filtrate pH is neutral.
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Drying: Dry in a vacuum oven at 45°C to constant weight.
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Expected Yield: 85-92%
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Data: 2,4-Difluoro-5-nitrobenzoic acid (White solid).[1]
Step 2: Esterification to Ethyl 2,4-Difluoro-5-nitrobenzoate
Objective: Protect the carboxylic acid and increase the electrophilicity of the ring.[1] Mechanism: Fischer Esterification or Acid Chloride intermediate.[1]
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Reagents: 2,4-Difluoro-5-nitrobenzoic acid, Thionyl Chloride (SOCl₂), Ethanol, DMF (cat).
-
Procedure:
-
Suspend the acid intermediate in Toluene (5 vol).
-
Add SOCl₂ (1.2 equiv) and catalytic DMF (0.05 equiv).[1]
-
Heat to reflux (80-110°C) for 2 hours until gas evolution ceases (Acid Chloride formation).
-
Cool to 0°C. Add absolute Ethanol (2.0 equiv) dropwise.
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Stir at room temperature for 1 hour.
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Workup: Remove solvent under reduced pressure. Dissolve residue in Ethyl Acetate, wash with sat. NaHCO₃ and Brine.[1][4]
-
Purification: Recrystallize from Hexane/EtOAc or use directly if purity >95%.[1]
-
-
Expected Yield: 90-95%
Step 3: Regioselective Cyanation (The Critical Step)
Objective: Selectively displace the C4-fluorine atom with cyanide.[1] Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1]
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Reagents: Ethyl 2,4-difluoro-5-nitrobenzoate (1.0 equiv), NaCN or KCN (1.05 equiv), DMSO (Solvent).[1]
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Critical Control: Temperature control is vital to prevent bis-substitution (displacing the C2-fluorine).[1]
-
Procedure:
-
Dissolve Ethyl 2,4-difluoro-5-nitrobenzoate in DMSO (5 vol).
-
Cool the solution to 0-5°C.
-
Add powdered NaCN (1.05 equiv) slowly. Safety: Handle cyanide in a well-ventilated fume hood with appropriate antidotes available.[1]
-
Stir at 0-10°C for 2-4 hours.
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Monitoring: Monitor by HPLC. The C4-F is significantly more reactive due to the ortho-nitro and para-ester activation.[1] The C2-F is meta to the nitro group and less reactive.[1]
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Quench: Dilute with water (10 vol) and extract with Ethyl Acetate.
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Purification: Wash organic layer with water (to remove DMSO) and brine. Flash chromatography (SiO₂, Hexane/EtOAc gradient) may be required to remove trace bis-cyano byproducts.[1]
-
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Expected Yield: 75-80%
Process Data & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting |
| Step 1 Exotherm | High heat release during HNO₃ addition.[1] | Maintain T < 5°C to prevent dinitration or decarboxylation.[1] |
| Regioselectivity | C4-F vs. C2-F displacement. | C4 is activated by o-NO₂ and p-COOEt.[1] C2 is only activated by o-COOEt.[1] If C2-substitution is observed, lower reaction temperature.[1] |
| Safety | HCN generation risk.[1] | Ensure basic pH during workup of Step 3.[1] Treat aqueous waste with bleach (NaOCl) to neutralize cyanide.[1] |
| Appearance | Final Product: Pale yellow solid.[1] | Darkening indicates decomposition; check storage temp (keep < 25°C).[1] |
Reaction Workflow Diagram
Figure 2: Step-by-step reaction workflow for the synthesis of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate.
References
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Nitration of Fluorobenzoic Acids
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Precursor Utility & SnAr Chemistry
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Cyanation Methodologies
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Rhodium-Catalyzed ortho-Cyanation of 2-Aryl-1,2,3-triazole.[1] (Review of cyanation techniques). While focusing on Rh-catalysis, this source provides context on the displacement of activated halides by cyanide sources.
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Analogous Synthesis (Saflufenacil Intermediates)
Sources
- 1. Ethyl 4-Amino-2-fluorobenzoate | C9H10FNO2 | CID 10797532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20220024850A1 - Method for preparing 2-ethyl-4-fluoro-1-nitrobenzene - Google Patents [patents.google.com]
- 3. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. patents.justia.com [patents.justia.com]
- 6. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
